2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names, and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Scientific Research Applications
Synthesis and Reactivity
- This compound is a part of the 4H-Pyrano[3,2-c]pyridine class, which can be synthesized using various methods. One approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, leading to the formation of 4H-pyrano[3,2-c]pyridines (R. Mekheimer, N. Mohamed, K. Sadek, 1997). Another method employs an 'on-solvent' multicomponent reaction involving benzaldehydes, malononitrile, and 4–hydroxy-6-methylpyridin-2(1H)-one, resulting in the formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles (M. Elinson, F. V. Ryzhkov, et al., 2018).
Synthesis of Derivatives and Structural Analysis
- Innovative protocols have been developed for synthesizing derivatives of pyrano[3,2-c]pyridines. These include the synthesis of 3‐(pyridin‐2‐yl)‐5‐sec‐aminobiphenyl‐4‐carbonitriles and 9,10‐dihydro‐3‐(pyridine‐2‐yl)‐1‐sec‐aminophenanthrene‐2‐carbonitriles, providing a transition metal-free route for creating asymmetrical 1,3-teraryls (Umesh D. Patil, P. Mahulikar, 2013).
Potential Applications in Pharmacology
- The synthesis of related compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines and other heterocycles, hints at potential applications in pharmacological research. The structural features of these molecules suggest that they could be investigated for their pharmacological activities in future studies (A. K. Kamal El‐Dean, S. M. Radwan, et al., 2018).
Chemical Transformations and Reactivity
- The reactivity of 4H-pyrano[3,2-c]pyridines allows for their transformation into various fused systems, highlighting their versatility in synthetic organic chemistry. These transformations provide valuable insights into the behavior of this compound class in different chemical environments (S. A. Al-Issa, 2012).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and other safety-related aspects.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or synthesis methods for the compound.
properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-27-14)19(15(9-23)21(24)30-18)13-4-5-16-17(8-13)29-11-28-16/h2-8,19H,10-11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXWNRAUKVURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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